2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose
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Overview
Description
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a synthetic organic compound derived from ribose. It is characterized by the presence of benzoyl and acetyl groups attached to the ribofuranose ring, along with a thio group at the fourth position. This compound is primarily used in the synthesis of nucleosides and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose typically involves the following steps:
Benzoylation: Ribose is treated with benzoyl chloride in the presence of a base to introduce benzoyl groups at the 2, 3, and 5 positions.
Acetylation: The benzoylated ribose is then acetylated using acetic anhydride to introduce the acetyl group at the 1 position.
Thio Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or benzoyl groups.
Substitution: The thio group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, deacetylated or debenzoylated derivatives, and various substituted analogs .
Scientific Research Applications
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication or interfere with DNA synthesis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but lacks the thio group.
2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks both the acetyl and thio groups.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: Similar structure but with a different stereochemistry .
Uniqueness
The presence of the thio group at the 4 position in 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose imparts unique chemical properties, making it a valuable intermediate in the synthesis of sulfur-containing nucleosides. This structural feature distinguishes it from other similar compounds and enhances its reactivity in certain chemical reactions .
Biological Activity
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a modified ribofuranose derivative that has garnered attention in biochemical research due to its potential applications in nucleoside synthesis and as a precursor in glycoside formation. This compound, with the molecular formula C28H24O8S and a molecular weight of 520.55 g/mol, is characterized by its unique structural features that enhance its biological activity and utility in synthetic chemistry.
The compound is a white to off-white crystalline powder that exhibits a melting point of 128-130 °C. Its optical rotation is measured at +44° (c=0.5 in chloroform), indicating its chiral nature and potential for stereochemical interactions in biological systems .
The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of nucleosides and nucleotides. The presence of the thio group enhances the reactivity of the molecule, making it a valuable building block in glycosylation reactions. This modification can influence enzyme interactions and substrate specificity, particularly in glycosyltransferase-catalyzed reactions.
Glycosylation Reactions
Research indicates that this compound can participate in various glycosylation reactions, where it acts as a donor of sugar moieties. For instance, it can be used in the synthesis of artificial nucleotides through reactions with trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by deprotection to yield functional nucleotides . The incorporation of sulfur into sugar derivatives has been shown to enhance biological stability and activity.
Synthesis and Applications
A notable study demonstrated the successful application of this compound in synthesizing polyfluorinated sugars. These sugars have been evaluated for their potential as mechanism-based inhibitors for glycosidases, which are crucial enzymes in carbohydrate metabolism . The introduction of fluorine atoms into sugar structures has been shown to significantly alter their biological properties, enhancing their efficacy as therapeutic agents.
Inhibition Studies
Another research investigation focused on the inhibitory effects of modified ribofuranose derivatives on various glycosidase enzymes. The study highlighted that compounds like this compound could effectively inhibit enzyme activity through competitive inhibition mechanisms. This property is particularly valuable for developing anti-diabetic drugs targeting carbohydrate metabolism pathways .
Data Summary
The following table summarizes key properties and findings related to this compound:
Property/Study | Details |
---|---|
Molecular Formula | C28H24O8S |
Molecular Weight | 520.55 g/mol |
Melting Point | 128-130 °C |
Optical Rotation | +44° (c=0.5 in chloroform) |
Biological Role | Nucleoside synthesis precursor |
Applications | Glycosylation reactions, enzyme inhibitors |
Inhibition Mechanism | Competitive inhibition on glycosidases |
Properties
Molecular Formula |
C28H24O8S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 |
InChI Key |
ACUZOAXNZDOSKC-ASAMFVBJSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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